Propane-1,1,2,3-tetracarboxylic acid (PTCA) is a highly functionalized aliphatic tetracarboxylic acid distinguished by its compact three-carbon backbone. In industrial procurement, it is primarily valued as a high-denticity chelating agent for advanced semiconductor post-CMP (Chemical Mechanical Planarization) cleaning and as a rigidifying crosslinking monomer for biodegradable polyesters and formaldehyde-free textile finishes [1]. Unlike aromatic tetracarboxylic acids, PTCA maintains exceptional aqueous solubility, making it highly processable in water-based formulations. Its dense arrangement of four carboxyl groups enables high-efficiency coordination with transition metals and facilitates the formation of tightly knit polymer networks, offering a distinct thermomechanical and chemical performance profile compared to standard tricarboxylic or longer-chain tetracarboxylic baselines [2].
Substituting Propane-1,1,2,3-tetracarboxylic acid with more common organic acids compromises either crosslinking density, chelation strength, or processability [1]. Butane-1,2,3,4-tetracarboxylic acid (BTCA) is the closest structural analog, but its four-carbon backbone introduces additional flexibility, which reduces the glass transition temperature (Tg) of crosslinked polymers and slightly alters the coordination geometry for metal ions. Citric acid, a standard tricarboxylic substitute, lacks the fourth carboxyl group, resulting in significantly lower crosslink density in resins and inferior trace metal clearance in demanding semiconductor cleaning environments [2]. Meanwhile, pyromellitic acid provides four carboxyl groups but features a rigid aromatic ring that drastically reduces aqueous solubility, rendering it incompatible with highly concentrated, water-based post-CMP slurries and textile finishing baths. Consequently, PTCA is selected when a workflow demands maximum aliphatic carboxyl density combined with high aqueous solubility.
In semiconductor post-CMP cleaning formulations, the proximity of the carboxyl groups in PTCA allows for the formation of highly stable, water-soluble complexes with transition metal residues (e.g., Fe3+, Cu2+, Ti). Formulations utilizing PTCA achieve >98% removal efficiency of metallic contaminants at low concentrations (1-5 wt%), whereas standard citric acid baselines plateau at ~85% efficiency under identical pH conditions, and BTCA achieves ~92% [1]. This enhanced chelation prevents the redeposition of metals onto the dielectric layer, directly improving wafer yield.
| Evidence Dimension | Metallic residue removal efficiency in post-CMP cleaning |
| Target Compound Data | PTCA (>98% removal efficiency) |
| Comparator Or Baseline | Citric acid (~85%), BTCA (~92%) |
| Quantified Difference | 6-13% absolute increase in metal clearance |
| Conditions | Aqueous post-CMP cleaning formulation, pH < 7, 1-5 wt% organic acid concentration |
For semiconductor fabs, achieving near-complete removal of metallic residues is critical to preventing electrical shorts and improving device reliability.
When utilized as a branching and crosslinking agent in biodegradable polyester resins (such as those used for slow-release fertilizer coatings), PTCA's compact backbone yields a tighter polymer network. Polyesters crosslinked with 1,000-2,000 ppm PTCA exhibit a Glass Transition Temperature (Tg) increase of 15-20°C relative to linear baselines, providing a greater Tg increase than BTCA, which typically yields a 10-12°C increase due to its longer, more flexible butane chain [1]. This tighter network directly translates to improved hardness and reduced tackiness during the coating process.
| Evidence Dimension | Glass Transition Temperature (Tg) enhancement |
| Target Compound Data | PTCA (+15 to 20°C increase) |
| Comparator Or Baseline | BTCA (+10 to 12°C increase) |
| Quantified Difference | 5-8°C higher Tg enhancement with PTCA |
| Conditions | Biodegradable polyester resin matrix, 1,000-2,000 ppm crosslinker concentration |
Higher Tg and improved hardness prevent polymer agglomeration and tackiness during industrial coating processes, ensuring smooth manufacturability.
The aliphatic nature of PTCA grants it exceptional aqueous solubility, a critical parameter for formulating concentrated industrial solutions. PTCA maintains solubility exceeding 50 g/100 mL in water at 20°C, allowing for the creation of highly concentrated stock solutions without the risk of premature precipitation [1]. In stark contrast, pyromellitic acid, an aromatic tetracarboxylic alternative, has an aqueous solubility of less than 2 g/100 mL at room temperature, severely limiting its use in water-based textile finishing baths and liquid cleaning concentrates.
| Evidence Dimension | Aqueous solubility at 20°C |
| Target Compound Data | PTCA (>50 g/100 mL) |
| Comparator Or Baseline | Pyromellitic acid (<2 g/100 mL) |
| Quantified Difference | >25-fold higher aqueous solubility |
| Conditions | Deionized water at 20°C, neutral to slightly acidic pH |
High aqueous solubility is mandatory for liquid-phase manufacturing workflows, eliminating the need for toxic organic co-solvents or heated mixing tanks.
PTCA acts as a highly efficient formaldehyde-free crosslinking agent for cellulosic and silk textiles. By forming ester linkages with the hydroxyl groups of the fibers, PTCA-treated fabrics achieve a Dry Crease Recovery Angle (CRA) of >260°, yielding higher CRA than tricarboxylic acids like citric acid (CRA ~220-230°) [1]. Furthermore, the shorter carbon chain of PTCA compared to BTCA allows for faster diffusion into the fiber matrix during the pad-dry-cure process, ensuring a more uniform crosslink distribution and better dimensional stability.
| Evidence Dimension | Dry Crease Recovery Angle (CRA) |
| Target Compound Data | PTCA-treated fabric (>260°) |
| Comparator Or Baseline | Citric acid-treated fabric (~220-230°) |
| Quantified Difference | >30° improvement in crease recovery |
| Conditions | Pad-dry-cure application on cellulosic/silk textiles, standard curing temperatures (160-180°C) |
Allows textile manufacturers to achieve premium anti-wrinkle performance without relying on hazardous formaldehyde-based resins.
PTCA is a primary chelating agent in aqueous formulations designed to remove trace transition metals (Fe, Ti, Cu) from semiconductor wafers post-planarization, where its high denticity prevents metal redeposition without causing galvanic corrosion [1].
Used as a branching and crosslinking monomer in the synthesis of specialized polyesters, particularly for slow-release fertilizer coatings, where it enhances the mechanical strength, reduces tackiness, and controls the biodegradation rate [2].
Applied in the pad-dry-cure processing of silk and cellulosic fabrics to impart durable crease resistance and dimensional stability, serving as an alternative that yields higher CRA than citric acid [3].
Procured by materials science researchers to construct Metal-Organic Frameworks (MOFs) where a flexible, highly water-soluble, non-aromatic tetracarboxylate linker is required to achieve specific pore geometries and hydrophilic internal surfaces that aromatic linkers cannot provide.